molecular formula C9H11N B108954 1,2,3,4-Tetrahydroquinoline CAS No. 635-46-1

1,2,3,4-Tetrahydroquinoline

Cat. No. B108954
CAS RN: 635-46-1
M. Wt: 133.19 g/mol
InChI Key: LBUJPTNKIBCYBY-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline is a structural feature prevalent in many natural products and is considered a "privileged scaffold" due to its presence in numerous bioactive compounds. It is a core element in several peptide-based drugs and exhibits a wide variety of bioactivities . The molecule has been the subject of extensive research due to its medicinal importance and the diversity of its derivatives.

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives has been achieved through various methods. One efficient approach is the InCl(3)-catalyzed domino reaction of aromatic amines with cyclic enol ethers in water, which has shown high efficiency and cis selectivity . Domino reactions have been extensively reviewed, highlighting methods such as reduction or oxidation followed by cyclization, SNAr-terminated sequences, acid-catalyzed ring closures, high-temperature cyclizations, and metal-promoted processes . Another novel route is the Rhodium(I)-catalyzed hydroaminomethylation of 2-isopropenylanilines, which is highly chemo- and regioselective . Additionally, molecular iodine has been used to catalyze domino reactions of anilines with cyclic enol ethers, potentially proceeding through an aza-Diels–Alder process . Direct, solvent-free synthesis methods have also been developed for the preparation of tetrahydroquinoline derivatives, which do not require catalysts or auxiliary reagents .

Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroquinoline derivatives has been characterized using various techniques. For instance, X-ray powder diffraction data of a specific derivative revealed crystallization in an orthorhombic system with well-defined unit-cell parameters . The 3D structural characterization of 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives has been reported, with findings indicating the presence of an intramolecular weak hydrogen bond, which is relevant to the compound's conformational preference .

Chemical Reactions Analysis

The chemical reactivity of 1,2,3,4-tetrahydroquinoline derivatives is diverse, with the ability to undergo various reactions. The domino reactions mentioned in the synthesis analysis are key examples of the chemical transformations these molecules can undergo . Additionally, the derivatives can be synthesized through reactions such as enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-tetrahydroquinoline derivatives vary depending on the specific substituents and structural modifications. These properties are crucial for their biological activity and potential use in medicinal chemistry. For example, the cis selectivity observed in the synthesis using InCl(3) is attributed to chelation control in water, which could influence the physical properties of the resulting compounds . The solvent-free synthesis approach also highlights the importance of physical properties, as the reaction conditions can be adjusted (e.g., gentle heating) to achieve rapid and clean conversion to the desired product .

Scientific Research Applications

Key Structural Element in Natural Products

1,2,3,4-Tetrahydroquinolines are significant as key structural elements in many natural products, with broad commercial applications. They are notably present in optically pure form in alkaloids and are essential for pharmaceutical and agrochemical synthesis, such as in the bioactive alkaloids (+)-galipinine and (−)-augustureine, and the antibacterial drug (S)-flumequine (Wang et al., 2009).

Intermediate in Cardiovascular Drugs and Dyes

Tetrahydroquinoline derivatives are important intermediates in cardiovascular drugs and dyes. They have applications in medicinal chemistry and dye synthesis, with research exploring various synthetic methods and their practical applications (Zhang Guobao, 2012).

Medicinal Chemistry Significance

These derivatives play a crucial role in the pharmaceutical and agrochemical industries. They exhibit diverse pharmacological activities like anti-cancer, anti-diabetic, anti-parasitic, and anti-inflammatory activities. The tetrahydroquinoline ring system is common in many biologically active natural products and therapeutic agents, making it a target for new drug development (Sabale et al., 2013).

Novel Routes in Chemical Synthesis

Innovative chemical synthesis methods like the rhodium(I)-catalyzed hydroaminomethylation of 2-isopropenylanilines provide new, atom economical approaches for preparing tetrahydroquinolines. These methods are noted for their high chemo- and regioselectivity, yielding good isolated yields (Vieira & Alper, 2007).

Photocatalysis in Pharmaceutical Development

The synthesis of tetrahydroquinolines via photo-induced reactions, like the [4+2] cycloaddition of acyclic α,β-unsaturated amides with N,N-dialkylanilines, is significant. This photocatalytic method contributes to the development of novel pharmaceutical agents and allows for controlling diastereoselectivity and constructing stereogenic centers (Itoh et al., 2020).

Role in Catalytic Asymmetric Synthesis

Tetrahydroisoquinolines, closely related to tetrahydroquinolines, are used as chiral scaffolds in asymmetric catalysis, showing a wide variety of bioactivities. Novel catalytic stereoselective strategies for their synthesis have been developed, expanding their applications in natural product synthesis (Liu et al., 2015).

Coal Liquefaction Processes

Tetrahydroquinoline has been identified as an effective coal solvent in model compound studies, showing promise in coal conversion processes under mild conditions. Its behavior is attributed to its role as an active H-donor and its ability to penetrate and disperse coal structure (Derbyshire et al., 1984).

Safety And Hazards

1,2,3,4-Tetrahydroquinoline may cause skin irritation, serious eye irritation, respiratory irritation, and may cause cancer . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Future Directions

1,2,3,4-Tetrahydroquinoline and its derivatives have garnered a lot of attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel tetrahydroquinoline analogs with potent biological activity . Future research may focus on further exploring the biological potential of these analogs, their structural–activity relationship (SAR), and their mechanism of action .

properties

IUPAC Name

1,2,3,4-tetrahydroquinoline
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InChI

InChI=1S/C9H11N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,4,6,10H,3,5,7H2
Source PubChem
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InChI Key

LBUJPTNKIBCYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC1
Source PubChem
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Molecular Formula

C9H11N
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DSSTOX Substance ID

DTXSID8060903
Record name 1,2,3,4-Tetrahydroquinoline
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Molecular Weight

133.19 g/mol
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Physical Description

Yellow liquid; [MSDSonline]
Record name 1,2,3,4-Tetrahydroquinoline
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Vapor Pressure

0.04 [mmHg]
Record name 1,2,3,4-Tetrahydroquinoline
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Product Name

1,2,3,4-Tetrahydroquinoline

CAS RN

635-46-1, 25448-04-8
Record name 1,2,3,4-Tetrahydroquinoline
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Record name Quinoline, 1,2,3,4-tetrahydro-
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Record name 1,2,3,4-TETRAHYDROQUINOLINE
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Synthesis routes and methods I

Procedure details

An adhesive formulation prepared and tested as in Example 1 containing hydroxypropyl methacrylate (8.15 g), saccharin (0.5 g), 0.1% cobalt naphthenate in hydroxypropyl methacrylate (1 g), 0.1% iron (III) acetylacetonate in hydroxypropyl methacrylate (0.25 g) and 1,2,3,4 tetrahydroquinoline (0.5 g) gave bond strengths of 3.3 N/mm2 after 24 hours following air activation for 5 minutes.
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Synthesis routes and methods II

Procedure details

1-methyl-6-nitroso-1,2,3.4-tetrahydroquinoline hydrochloride ##STR25## The title compound is prepared from 1-methyl1,2,3,4-tetrahydroquinoline (obtained from 1,2,3,4tetrahydroquinoline by heating with trimethylphosphate (according to Huisgen et al., Chem. Ber. 92, 203 (1959)). The crude product is produced in the usual manner analogous to Examples 10 and 11 and purified on silica gel 60 (Merck) with isopropanol/n-butylacetate/water=5:3:2. The title compound is obtained by dissolving this in acetone after addition of ethereal hydrochloric acid, m.p. 123°-124° C. (decomp.), TLC: silica gel 60, mobile phase: isopropanol/n-butylacetate/water=5:3:2, Rf =0.7.
Name
1-methyl-6-nitroso-1,2,3.4-tetrahydroquinoline hydrochloride
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Synthesis routes and methods III

Procedure details

The alkylation step was carried out using 6-bromomethyl-1-methyl-2-oxo-1,2-dihydroquinoline, as in Example 1, and the intermediate was reduced with hydrogen over an Adam's catalyst to give 1,2,3,4-tetrahydroquinoline intermediate which was then deprotected as in Example 13. This provided the title compound as a white solid.
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Synthesis routes and methods IV

Procedure details

The mixture of 4-(N-phenylamino)-aniline (2 mmol), 2,3-dihrdrofuran (4 mmol) and indium chloride (0.2-0.4 mmol) in water was stirred at room temperature for 10 h. TLC showed the completion of the reaction. The reaction mixture was extracted with diethyl ether (3×20 ml) and drived over MgSO4. Removal of solvent and flash column chromatography on silica gel gave the 1,2,3,4-tetrahydroquinoline derivative 3-1 in 65% yield (cis/trans=86:14). IR (film): 3326, 2932, 1595, 1504, 1047 cm−1. 1HNMR and —13CNMR(DMSO-d6/TMS): cis-isomer, 7.53(s, 1H, NH), 7.08(m, 2H, Ar—H), 6.85(s, 1H, Ar—H), 6.76(m, 3H, Ar—H), 6.58(m, 2H, Ar—H), 5.09(s, 1H, NH), 4.92(d, 9b-H, J=8.0 Hz), 4.50(t, 1H, OH, J=4.8 Hz), 3.60(m, 2H), 3.30(m, 2H), 3.23(m, 1H), 2.48(m, 1H), 1.35-1.85(m, 6H). 146.77, 141.62, 133.52, 129.66, 123.36, 122.18, 121.69, 118.01, 115.69, 114.66, 75.75, 66.39, 61.52, 52.58, 42.35, 31.03, 29.42, 24.21. trans-isomer, 7.60(s, 1H, NH), 7.08(m, 2H, Ar—H), 6.91(s, 1H, Ar—H), 6.76(m, 3H, Ar—H), 6.58(m, 2H, Ar—H), 5.42(s, 1H, NH), 4.50(t, 1H, OH, J=4.8 Hz), 4.35(d, 9b-H, J=6.0 Hz), 3.75(m, 2H), 3.60(m, 2H), 3.30(m, 2H), 3.55(m, 1H), 2.24(m, 1H), 1.35-1.85(m, 5H). 146.94, 141.75, 132.65, 129.66, 123.46, 122.59, 121.00, 118.01, 115.69, 114.58, 79.81, 65.39, 61.69, 52.34, 41.41, 30.10, 29.53, 29.07. Anal. Calcd. For C20H24N2O2: C, 74.05; H, 7.46; N, 8.63. Found: C, 73.84; H, 7.81; N, 8.56.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroquinoline
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1,2,3,4-Tetrahydroquinoline
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1,2,3,4-Tetrahydroquinoline
Reactant of Route 4
1,2,3,4-Tetrahydroquinoline
Reactant of Route 5
1,2,3,4-Tetrahydroquinoline
Reactant of Route 6
1,2,3,4-Tetrahydroquinoline

Citations

For This Compound
7,420
Citations
JS Bello Forero, J Jones Junior… - Current Organic …, 2016 - ingentaconnect.com
Tetrahydroquinoline (THQ) subunits are present in many natural products and biologically active agents, such as anti-viral, anti-biotic, and anti-tumour medications. The synthesis of …
Number of citations: 64 www.ingentaconnect.com
C Parmenon, J Guillard, DH Caignard… - Bioorganic & medicinal …, 2008 - Elsevier
Type-2 diabetes (T2D) is a complex metabolic disease characterized by insulin resistance in the liver and peripheral tissues accompanied by a defect in pancreatic β-cell. Since their …
Number of citations: 51 www.sciencedirect.com
H Jo, M Choi, AS Kumar, Y Jung, S Kim… - ACS Medicinal …, 2016 - ACS Publications
1,2,3,4-Tetrahydroquinolines have been identified as the most potent inhibitors of LPS-induced NF-κB transcriptional activity. To discover new molecules of this class with excellent …
Number of citations: 32 pubs.acs.org
J Ramnauth, J Speed, SP Maddaford… - Journal of medicinal …, 2011 - ACS Publications
Neuronal nitric oxide synthase (nNOS) inhibitors are effective in preclinical models of many neurological disorders. In this study, two related series of compounds, 3,4-dihydroquinolin-2(…
Number of citations: 37 pubs.acs.org
X Zhang, H Xu, H Su, X Yang, T Sun, X Lu… - Journal of Agricultural …, 2022 - ACS Publications
Laccase is a novel target for fungicides. We previously developed a new fungicide, 4-chlorocinnamaldehyde thiosemicarbazide (PMDD-5Y), as a laccase inhibitor. The introduction of …
Number of citations: 26 pubs.acs.org
SX Cai, ZL Zhou, JC Huang… - Journal of medicinal …, 1996 - ACS Publications
A series of 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes (QTOs) was synthesized and evaluated for antagonism of NMDA receptor glycine site. Glycine site affinity was determined …
Number of citations: 62 pubs.acs.org
I Ilin, E Lipets, A Sulimov, D Kutov, K Shikhaliev… - Journal of Molecular …, 2019 - Elsevier
Factor Xa is a serine protease representing a crucial element in the coagulation process and an attractive target for anticoagulant therapy. At the present time there are several chemical …
Number of citations: 23 www.sciencedirect.com
G Li, J Ren, P Yao, Y Duan, H Zhang, Q Wu… - ACS …, 2014 - ACS Publications
The current toolkit of biocatalysts for the production of enantiomerically pure chiral amines is largely restricted to amine transaminases, ammonia lyases, or the genetic variants of …
Number of citations: 56 pubs.acs.org
AR Gennaro, M Zanger - The Journal of Organic Chemistry, 1971 - ACS Publications
Instruments.—Analytical glpc was performed on a Perkin-Elmer Model 800 gas chromatograph (flame ionization detector). Product yields were determined by quantitative glpc using the …
Number of citations: 15 pubs.acs.org
X Zhang, Z Yang, H Xu, Y Liu, X Yang… - Journal of Agricultural …, 2022 - ACS Publications
The introduction of active groups of natural products into the framework of pesticide molecules is an effective approach for discovering active lead compounds, and thus has been widely …
Number of citations: 12 pubs.acs.org

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